N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
Description
N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic glycine derivative featuring a 1,3-thiazole core substituted with a 2,4-dichlorophenyl group at position 2 and an acetyl-glycine moiety at position 2. Its molecular formula is C₁₃H₁₀Cl₂N₂O₃S, with an average mass of 345.20 g/mol (estimated based on analogs in ).
Properties
Molecular Formula |
C13H10Cl2N2O3S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-7-1-2-9(10(15)3-7)13-17-8(6-21-13)4-11(18)16-5-12(19)20/h1-3,6H,4-5H2,(H,16,18)(H,19,20) |
InChI Key |
QOVYNRAXBVFKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine involves several steps. One common method is the reaction between 2,4-dichlorophenyl isothiocyanate and glycine methyl ester hydrochloride. The thiazole ring is formed through cyclization of the intermediate.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is stable under normal conditions but can undergo various reactions.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the formation of the corresponding amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other thiazole-containing compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited industrial applications, but its unique structure may inspire new drug development.
Mechanism of Action
- The exact mechanism of action is not fully elucidated. it likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its acetyl and thiazole groups.
- Further studies are needed to understand its precise mode of action.
Comparison with Similar Compounds
N-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine
- Key Difference : Substitution of the 2,4-dichlorophenyl group with a single 4-chlorophenyl moiety.
N-[(2,4-Dichlorophenoxy)acetyl]glycine
- Key Difference: Replacement of the thiazole ring with a phenoxy linker.
- Impact: The phenoxy group increases flexibility but reduces aromatic stacking interactions. Molecular formula C₁₀H₉Cl₂NO₄ (mass 278.09 g/mol) suggests lower steric hindrance, possibly enhancing solubility .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Key Difference : Morpholine substituent instead of glycine, with a 2-chlorophenyl group at thiazole position 3.
- Molecular mass 335.82 g/mol (CAS 338749-93-2) .
N-{[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycylglycine
- Key Difference : Extension of the glycine moiety to a glycylglycine dipeptide.
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Substituents | Molecular Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Thiazole | 2,4-dichlorophenyl, glycine | 345.20 | High lipophilicity, metabolic stability |
| N-{[2-(4-CP)-thiazol-4-yl]acetyl}glycine | Thiazole | 4-chlorophenyl, glycine | 311.65 | Moderate logP, reduced steric bulk |
| N-[(2,4-DCPO)acetyl]glycine | Phenoxy | 2,4-dichlorophenoxy, glycine | 278.09 | Flexible linker, improved solubility |
| N-[4-(2-CP)-thiazol-2-yl]-morpholine | Thiazole | 2-chlorophenyl, morpholine | 335.82 | Enhanced permeability, basicity |
Abbreviations: CP = chlorophenyl; DCPO = dichlorophenoxy.
Computational Insights
AutoDock Vina () could predict binding modes of the target compound versus analogs. For instance:
- The dichlorophenyl group may occupy hydrophobic pockets in enzyme targets (e.g., cyclooxygenase or GABA receptors).
- Glycine’s carboxylate group could form salt bridges with lysine/arginine residues, while morpholine analogs () might engage in π-cation interactions .
Biological Activity
N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic compound that belongs to the thiazole derivative class. Its unique structural features, including a thiazole ring and a 2,4-dichlorophenyl group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
- Molecular Formula : C17H18Cl2N2O3S
- Molecular Weight : 401.3 g/mol
- IUPAC Name : (2S)-2-[[2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid
The compound's structure includes a glycylglycine moiety attached to a thiazole ring, which is known for imparting various biological properties due to its heterocyclic nature.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial and fungal strains. Preliminary studies suggest that compounds with similar structural features can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| This compound | Antibacterial | Inhibition of bacterial growth |
| 5-(substituted phenoxy)-thiazoles | Antifungal | Effective against Candida species |
| N-(phenethyl)-1,3-thiazol-2-amines | Antimicrobial | Broad-spectrum activity |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokines and mediators. For instance, in an experimental model of inflammation, this compound inhibited the expression of COX-2 and IL-1β by substantial margins.
| Inflammatory Markers | Baseline Levels | Post-Treatment Levels |
|---|---|---|
| COX-2 | 100% | 17.5% |
| IL-1β | 100% | 10.5% |
| C-reactive protein | 100% | 22.9% |
These results indicate a promising potential for this compound as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNF-alpha.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress associated with inflammation.
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes involved in inflammatory pathways.
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that a related thiazole derivative significantly decreased paw edema in animal models by inhibiting COX enzymes and reducing inflammatory markers by over 80% compared to controls .
- Antimicrobial Efficacy Assessment : Another investigation revealed that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
